N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy group, a methyl group, and a pyridazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Propanamide Moiety: The propanamide group can be introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions, using reagents like methyl iodide and sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, and as a ligand in coordination chemistry.
Biology: As a probe for studying enzyme-substrate interactions, and as a potential inhibitor of specific biological pathways.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide: Lacks the methyl group, which may affect its binding affinity and selectivity.
N-(2-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide: Lacks the methoxy group, potentially altering its solubility and reactivity.
N-(2-methoxy-5-methylphenyl)-2-(pyridazin-1(6H)-yl)propanamide: Lacks the oxo group, which may influence its stability and biological activity.
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is unique due to the presence of both the methoxy and methyl groups, as well as the oxopyridazinone moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-7-13(21-3)12(9-10)17-15(20)11(2)18-14(19)5-4-8-16-18/h4-9,11H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWBKOXVVBATFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)N2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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